2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide
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Overview
Description
2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and a hydroxyphenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxy-2-hydroxybenzaldehyde, which is then reacted with 2-chloro-5-aminobenzamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- 2-chloro-5-{[(4-ethoxy-2-methoxyphenyl)methylidene]amino}benzamide
Uniqueness
What sets 2-chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both chloro and ethoxy groups can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
2731744-98-0 |
---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.